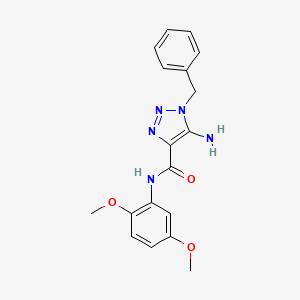

5-amino-1-benzyl-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-1-benzyl-N-(2,5-dimethoxyphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3/c1-25-13-8-9-15(26-2)14(10-13)20-18(24)16-17(19)23(22-21-16)11-12-6-4-3-5-7-12/h3-10H,11,19H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBOJIZRKLBQCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Amino-1-benzyl-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 274.28 g/mol

- SMILES Notation : CC(C(=O)N)Nc1n[nH]c(=N)c1C(=O)N

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, particularly its anti-parasitic and anti-cancer properties.

Anti-Parasitic Activity

One of the most notable applications of this compound is in the treatment of Chagas disease caused by Trypanosoma cruzi. Research indicates that derivatives of this compound exhibited significant suppression of parasite burden in mouse models. The most potent analogs demonstrated submicromolar activity (pEC > 6), showcasing its potential as a therapeutic agent against neglected tropical diseases .

| Compound | Activity | pEC | Selectivity |

|---|---|---|---|

| This compound | Anti-Trypanosomal | >6 | >100-fold over VERO and HepG2 |

Anti-Cancer Activity

In addition to its anti-parasitic effects, this compound has been evaluated for its cytotoxic potential against various cancer cell lines. For instance, it was tested against MCF7 (breast cancer), SF-268 (central nervous system), and NCI-H460 (lung cancer) cell lines. The results indicated promising growth inhibition rates:

| Cell Line | IC (µM) |

|---|---|

| MCF7 | 3.79 |

| SF-268 | 12.50 |

| NCI-H460 | 42.30 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

The biological activity of this compound is attributed to multiple mechanisms:

- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit key enzymes involved in cellular proliferation and survival pathways in cancer cells.

- Induction of Apoptosis : Studies indicated that treatment with this compound led to increased apoptosis in cancer cell lines.

- Cell Cycle Arrest : It was observed that the compound could induce cell cycle arrest at specific phases, contributing to its anti-cancer efficacy.

Case Studies

A notable study involved the optimization of a series of triazole derivatives for enhanced activity against Trypanosoma cruzi. The study revealed that modifications to the benzyl group significantly improved both potency and selectivity .

Another case study focused on the structure-activity relationship (SAR) analysis of similar triazole compounds. The findings emphasized that specific substitutions on the triazole ring could enhance anti-cancer activity while minimizing toxicity to normal cells .

Scientific Research Applications

Anticancer Activity

One of the most notable applications of this compound is its anticancer properties . Research indicates that derivatives of triazole compounds can exhibit potent cytotoxic effects against various cancer cell lines.

Case Studies:

- Cytotoxicity Testing : In vitro studies have demonstrated that 5-amino-1-benzyl-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide shows significant cytotoxicity against human cancer cell lines such as MDA-MB-231 (breast cancer) and Caco-2 (colorectal adenocarcinoma). The compound exhibited an IC50 value of approximately 16.63 μM against Caco-2 cells after 48 hours of treatment, indicating a strong potential for inducing apoptosis through reactive oxygen species generation .

- Mechanism of Action : The mechanism involves the induction of apoptosis characterized by loss of mitochondrial membrane potential and increased levels of reactive oxygen species. This suggests that the compound may trigger cell death pathways effectively in targeted cancer cells .

Molecular Docking and Interactions

Molecular docking studies have been conducted to evaluate the binding affinity of this compound with various biological targets.

Findings:

- The compound has shown promising results in binding to proteins involved in cancer progression and survival, which could lead to the development of new therapeutic agents targeting specific pathways in cancer cells .

Synthesis and Structural Investigations

The synthesis of this compound has been documented extensively, showcasing its structural features and the methodology used for its preparation.

Synthesis Overview:

- The compound is synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditions to yield the desired triazole derivative. Structural characterizations are performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular structure .

Enzyme Inhibition Studies

In addition to anticancer activity, this compound has been investigated for its potential as an enzyme inhibitor.

Enzyme Targets:

- Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways related to cancer metabolism . Further research is needed to elucidate its efficacy and mechanism as an enzyme inhibitor.

Pharmacokinetic Properties

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential.

ADME Studies:

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes key structural and molecular differences between the target compound and its analogs:

Q & A

Q. Challenges :

- Low solubility of intermediates (common in triazole derivatives, as noted in ) may hinder reaction efficiency.

- Steric hindrance from the benzyl and dimethoxyphenyl groups could reduce coupling yields. Optimize solvent polarity (e.g., DMF or THF) and reaction time .

Basic Question: How can researchers address solubility limitations of this compound in in vitro assays?

Methodological Answer:

Low aqueous solubility is a common issue with hydrophobic triazole derivatives (). Strategies include:

Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain biocompatibility.

Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) to the benzyl or dimethoxyphenyl moieties.

Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .

Advanced Question: How can contradictory data on enzyme inhibition potency be resolved when testing this compound across different studies?

Methodological Answer:

Discrepancies in inhibition data often arise from methodological variability. To standardize results:

Assay Conditions : Control pH, temperature, and ionic strength (e.g., use HEPES buffer at pH 7.4 for kinase assays).

Enzyme Source : Validate enzyme purity (e.g., SDS-PAGE ≥95%) and activity (e.g., positive control inhibitors).

Data Normalization : Express IC₅₀ values relative to a reference inhibitor (e.g., staurosporine for kinases).

Structural Analysis : Perform molecular docking (e.g., AutoDock Vina) to confirm binding mode consistency across studies .

Advanced Question: What computational strategies are recommended to predict the pharmacokinetic profile of this compound?

Methodological Answer:

Use in silico tools to optimize ADME properties:

Lipophilicity : Calculate logP values (e.g., SwissADME) to assess membrane permeability.

Metabolic Stability : Predict cytochrome P450 interactions using Schrödinger’s QikProp.

Toxicity Screening : Apply ProTox-II to identify potential hepatotoxicity or mutagenicity risks.

Bioavailability : Simulate absorption using Caco-2 cell models in GastroPlus .

Basic Question: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the triazole ring and substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm).

HPLC-MS : Ensure >95% purity via reverse-phase C18 columns (acetonitrile/water gradient) and ESI-MS for molecular ion validation.

Elemental Analysis : Verify C, H, N composition within ±0.4% of theoretical values .

Advanced Question: How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s selectivity for a target enzyme?

Methodological Answer:

Scaffold Modification : Synthesize analogs with varied substituents on the benzyl (e.g., electron-withdrawing groups) and dimethoxyphenyl groups.

Enzyme Profiling : Test against isoform panels (e.g., 12 kinase isoforms) to identify selectivity drivers.

Crystallography : Resolve co-crystal structures (e.g., using X-ray diffraction) to map binding interactions.

Machine Learning : Train SAR models (e.g., Random Forest) on inhibition data to predict optimal modifications .

Basic Question: What are the key considerations for designing in vivo studies to evaluate this compound’s efficacy?

Methodological Answer:

Dosage Formulation : Use biocompatible carriers (e.g., cyclodextrins) to improve solubility.

Animal Models : Select disease-specific models (e.g., xenograft mice for anticancer studies).

Pharmacokinetic Sampling : Collect plasma/tissue samples at timed intervals for LC-MS analysis.

Control Groups : Include vehicle-only and positive control (e.g., cisplatin for antitumor studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.